3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
This compound belongs to the pyrazole-carboxamide class, characterized by a 1-methyl-1H-pyrazole core substituted at position 3 with a 4-fluorophenyl group and at position 5 with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (2-(furan-2-yl)pyridin-3-yl)methyl group. This structural arrangement combines aromatic fluorophenyl, heteroaromatic pyridine-furan, and carboxamide functionalities, which are common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-26-18(12-17(25-26)14-6-8-16(22)9-7-14)21(27)24-13-15-4-2-10-23-20(15)19-5-3-11-28-19/h2-12H,13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXMODBURZRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound features:
- A pyrazole core, which is known for its diverse biological activities.
- A furan moiety that contributes to its pharmacological properties.
- A pyridine ring that enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the pyrazole core through reaction with appropriate reagents.
- Introduction of the furan and pyridine substituents via coupling reactions.
- Final modifications to achieve the desired carboxamide functionality.
Antimicrobial Properties
Recent studies have indicated that derivatives of pyrazoles exhibit antimicrobial activity against various pathogens, including bacteria and fungi. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis, with some achieving minimum inhibitory concentrations (MICs) below 0.5 µM in vitro .
Antiviral Activity
The compound has been explored for its potential antiviral properties. Research has demonstrated that pyrazole derivatives can inhibit viral replication in cell cultures, showing promising results against viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV). Specific EC50 values have been reported in the range of 5–28 µM for related compounds .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or replication.
- Receptor Binding : The unique structural features allow it to bind effectively to various receptors, modulating their activity.
Study 1: Antitubercular Activity
In a screening campaign for new anti-tuberculosis agents, a derivative of the pyrazole compound was identified as having moderate activity against M. tuberculosis. Structure-activity relationship (SAR) studies revealed key pharmacophoric features necessary for enhancing potency .
Study 2: Antiviral Efficacy
A series of pyrazolecarboxamide hybrids were tested for their ability to inhibit HCV replication. One compound demonstrated an IC50 value significantly lower than that of ribavirin, indicating superior efficacy .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related pyrazole-carboxamide derivatives, highlighting key differences in substituents, biological activities, and pharmacological profiles:
Key Structural and Functional Insights :
Substituent Position and Activity: Pyrazole C3 substitution (e.g., 4-fluorophenyl in the target compound) is critical for receptor interactions, as seen in Razaxaban’s 3-trifluoromethyl group enhancing Factor Xa binding . N1 modifications (e.g., methyl in the target vs. hydroxyalkyl in AMG 458) influence metabolic stability. AMG 458’s hydroxyalkyl group reduced nonselective metabolite formation compared to earlier analogs .
Heteroaromatic Linkers: The pyridine-furan linker in the target compound may improve solubility and π-π stacking vs. benzisoxazole in Razaxaban .
Biological Selectivity: Razaxaban’s P(1) benzisoxazole moiety conferred >1,000-fold selectivity for Factor Xa over trypsin, a feature absent in simpler analogs like ’s dimethylpyrazole . AMG 458’s quinolin-4-yloxy group enhanced c-Met selectivity over VEGFR2, highlighting the role of extended aromatic systems in kinase specificity .
Pharmacokinetic Profiles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
